molecular formula C19H18N2O4 B13983291 benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate CAS No. 17415-87-1

benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate

Cat. No.: B13983291
CAS No.: 17415-87-1
M. Wt: 338.4 g/mol
InChI Key: MFCVVYZLWCGOLS-UHFFFAOYSA-N
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Description

Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is a synthetic organic compound with the molecular formula C19H18N2O4 It is characterized by the presence of a benzyl group, a carbamate linkage, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbamate linkage, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoindoline-1,3-dione derivatives.

Mechanism of Action

The specific mechanism of action for benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate depends on its application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoindoline-1,3-dione moiety can participate in hydrogen bonding and aromatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.

    Benzyl carbamates: Compounds with a benzyl carbamate linkage are structurally related and can undergo similar chemical reactions.

Uniqueness

Benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate is unique due to the combination of the isoindoline-1,3-dione moiety and the benzyl carbamate linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

CAS No.

17415-87-1

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

benzyl N-[3-(1,3-dioxoisoindol-2-yl)propyl]carbamate

InChI

InChI=1S/C19H18N2O4/c22-17-15-9-4-5-10-16(15)18(23)21(17)12-6-11-20-19(24)25-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,20,24)

InChI Key

MFCVVYZLWCGOLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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